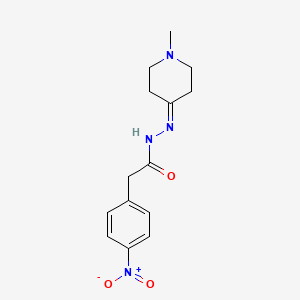![molecular formula C24H18N2O6S2 B15152308 2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]](/img/structure/B15152308.png)
2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone is a complex organic compound that features multiple functional groups, including phenolic hydroxyl groups, sulfanyl groups, and a quinoxaline moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone likely involves multiple steps, including the formation of the quinoxaline ring, introduction of sulfanyl groups, and coupling with the dihydroxyphenyl moieties. Typical reaction conditions might include:
Formation of Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic or basic conditions.
Introduction of Sulfanyl Groups: Thiolation reactions using thiol reagents and appropriate catalysts.
Coupling Reactions: Use of coupling agents like EDCI or DCC to link the dihydroxyphenyl groups to the quinoxaline core.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Major Products Formed
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: Compounds with quinoxaline and phenolic structures can act as ligands in catalytic systems.
Materials Science: Potential use in the development of organic semiconductors and conductive polymers.
Biology and Medicine
Antioxidant Activity: Phenolic compounds are known for their antioxidant properties.
Antimicrobial Activity: Potential use as antimicrobial agents due to the presence of quinoxaline and phenolic groups.
Industry
Dye and Pigment Industry: Potential use in the synthesis of dyes and pigments due to the presence of conjugated systems.
作用機序
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone would depend on its specific application. For example:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Antimicrobial Activity: The compound might interact with microbial cell membranes or inhibit key enzymes.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with antioxidant properties.
Rutin: Another flavonoid with similar biological activities.
Quinoxaline Derivatives: Various quinoxaline-based compounds with antimicrobial and anticancer activities.
Uniqueness
1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone is unique due to its combination of phenolic, sulfanyl, and quinoxaline groups, which might confer a unique set of chemical and biological properties.
特性
分子式 |
C24H18N2O6S2 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC名 |
1-(3,4-dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C24H18N2O6S2/c27-17-7-5-13(9-19(17)29)21(31)11-33-23-24(26-16-4-2-1-3-15(16)25-23)34-12-22(32)14-6-8-18(28)20(30)10-14/h1-10,27-30H,11-12H2 |
InChIキー |
HRBLASXZBWBREY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)SCC(=O)C4=CC(=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15152227.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15152231.png)
![2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one](/img/structure/B15152239.png)
![3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B15152244.png)
![N-(3-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B15152246.png)

![3-amino-6-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15152276.png)
![2-[(2-bromobenzyl)sulfanyl]-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}acetamide](/img/structure/B15152278.png)
![2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide](/img/structure/B15152286.png)

![N-cyclopentyl-2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]acetamide](/img/structure/B15152292.png)
![propyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15152299.png)
![1-[4-(Piperidin-1-yl)benzylidene]thiosemicarbazide](/img/structure/B15152315.png)
![4-[3-(1,3-benzodioxol-5-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15152329.png)
